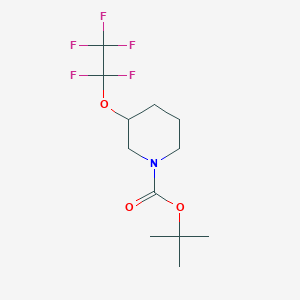

3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

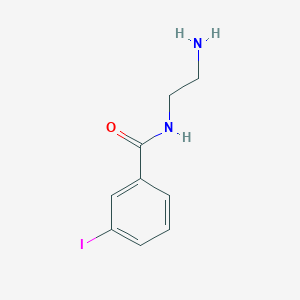

Ester tert-butylique de l'acide 3-pentafluoroéthoxy-pipéridine-1-carboxylique: est un composé organique synthétique appartenant à la classe des dérivés de la pipéridine. Ce composé est caractérisé par la présence d'un cycle pipéridine substitué par un groupe pentafluoroéthoxy et un groupe ester tert-butylique. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique, en particulier dans les domaines de la chimie et de la chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'ester tert-butylique de l'acide 3-pentafluoroéthoxy-pipéridine-1-carboxylique implique généralement les étapes suivantes :

Formation du cycle pipéridine: Le cycle pipéridine peut être synthétisé par diverses méthodes, notamment la réduction de dérivés de la pyridine ou la cyclisation de précurseurs appropriés.

Introduction du groupe pentafluoroéthoxy: Le groupe pentafluoroéthoxy peut être introduit par des réactions de substitution nucléophile utilisant du pentafluoroéthanol et des groupes partants appropriés.

Estérification: La dernière étape implique l'estérification de l'acide pipéridine carboxylique avec de l'alcool tert-butylique en conditions acides ou basiques pour former l'ester tert-butylique.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer l'utilisation de systèmes de micro-réacteurs à écoulement, qui offrent une synthèse efficace et durable par rapport aux procédés discontinus traditionnels . Ces systèmes permettent un contrôle précis des conditions de réaction, ce qui conduit à des rendements et une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions: L'ester tert-butylique de l'acide 3-pentafluoroéthoxy-pipéridine-1-carboxylique subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcools ou d'autres formes réduites.

Substitution: Les réactions de substitution nucléophile peuvent remplacer le groupe pentafluoroéthoxy par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: Les réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution: Les nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés en conditions basiques ou acides.

Produits principaux:

Oxydation: Formation de cétones ou d'acides carboxyliques.

Réduction: Formation d'alcools ou d'autres dérivés réduits.

Substitution: Formation de dérivés de la pipéridine substitués.

4. Applications de la recherche scientifique

Chimie:

Bloc de construction: Le composé sert de bloc de construction polyvalent en synthèse organique, permettant la construction de molécules plus complexes.

Groupe protecteur: Le groupe ester tert-butylique peut servir de groupe protecteur pour les acides carboxyliques lors de la synthèse en plusieurs étapes.

Biologie et médecine:

Développement de médicaments: Les dérivés de la pipéridine sont souvent étudiés pour leurs activités pharmacologiques potentielles, notamment comme intermédiaires dans la synthèse de produits pharmaceutiques.

Industrie:

Science des matériaux: Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères fluorés.

5. Mécanisme d'action

Le mécanisme d'action de l'ester tert-butylique de l'acide 3-pentafluoroéthoxy-pipéridine-1-carboxylique dépend de son application spécifique

Attaque nucléophile: Le groupe ester peut subir une attaque nucléophile, conduisant à la formation de nouvelles liaisons.

Addition électrophile: Le groupe pentafluoroéthoxy peut participer à des réactions d'addition électrophile, modifiant les propriétés électroniques de la molécule.

Applications De Recherche Scientifique

Chemistry:

Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Protecting Group: The tert-butyl ester group can act as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine:

Drug Development: Piperidine derivatives are often explored for their potential pharmacological activities, including as intermediates in the synthesis of pharmaceuticals.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mécanisme D'action

The mechanism of action of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application

Nucleophilic Attack: The ester group can undergo nucleophilic attack, leading to the formation of new bonds.

Electrophilic Addition: The pentafluoroethyloxy group can participate in electrophilic addition reactions, modifying the electronic properties of the molecule.

Comparaison Avec Des Composés Similaires

Composés similaires:

Ester tert-butylique de l'acide 3-fluoro-4-oxopipéridine-1-carboxylique: Ce composé partage une structure de cycle pipéridine similaire mais possède un substituant différent (groupe fluoro) au lieu du groupe pentafluoroéthoxy.

Ester tert-butylique de l'acide 2,4-dioxopipéridine-1-carboxylique: Un autre composé similaire avec un cycle pipéridine et un groupe ester tert-butylique, mais avec des groupes fonctionnels différents sur le cycle.

Unicité:

Groupe pentafluoroéthoxy: La présence du groupe pentafluoroéthoxy confère au composé des propriétés électroniques et stériques uniques, le distinguant des autres dérivés de la pipéridine.

Polyvalence: La capacité du composé à subir diverses réactions chimiques et ses applications dans plusieurs domaines mettent en évidence sa polyvalence et son importance dans la recherche scientifique.

Propriétés

Formule moléculaire |

C12H18F5NO3 |

|---|---|

Poids moléculaire |

319.27 g/mol |

Nom IUPAC |

tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |

Clé InChI |

OQJXYYJGNCOMGF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCCC(C1)OC(C(F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B12116442.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)

![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)

![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)